4-Hydroxypyridine-3-sulfonic Acid
Overview
Description
4-Hydroxypyridine-3-sulfonic acid is an organic compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 4-position and a sulfonic acid group at the 3-position. This compound is known for its utility in various chemical and biological applications due to its unique structural properties .
Scientific Research Applications
4-Hydroxypyridine-3-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Hydroxypyridine-3-sulfonic Acid is primarily used as a synthetic intermediate . It is an intermediate used to synthesize other compounds, such as 4-methoxy-3-pyridinesulfonyl chloride . This compound is a reactant used to prepare (arylpiperazinyl)cyclohexylsulfonamides as potential α1-adrenergic receptor antagonists .
Mode of Action
It is known to be a key intermediate in the synthesis of other compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific reactions it is involved in during the synthesis process.
Biochemical Pathways
The biochemical pathways affected by this compound would be determined by the specific compounds it is used to synthesize. For instance, in the synthesis of (arylpiperazinyl)cyclohexylsulfonamides, it could potentially affect pathways related to α1-adrenergic receptor antagonism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For instance, if it is used in the synthesis of α1-adrenergic receptor antagonists, the result of its action could potentially include the inhibition of α1-adrenergic receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the conditions under which it is stored and used in synthesis processes . For instance, it is known to be sensitive to light , which could potentially affect its stability and efficacy in synthesis reactions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Hydroxypyridine-3-sulfonic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is used as an intermediate in the synthesis of 4-methoxy-3-pyridinesulfonyl chloride, which is a reactant in the preparation of (arylpiperazinyl)cyclohexylsulfonamides
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is sensitive to light, which may affect its stability over time
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyridine-3-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . Another method involves the fusion of the ammonium salt of 3-pyridinesulfonic acid with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes using fuming sulfuric acid. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl and sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, hydroxyl-substituted pyridines, and other functionalized pyridine compounds .
Comparison with Similar Compounds
- Pyridine-3-sulfonic acid
- 4-Hydroxy-2-pyridinesulfonic acid
- 3-Hydroxy-4-pyridinesulfonic acid
Comparison: 4-Hydroxypyridine-3-sulfonic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties. Compared to pyridine-3-sulfonic acid, the presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding. This makes it more versatile in various applications .
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRCSTMIVMQIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199479 | |
Record name | 4-Hydroxy-3-pyridinesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51498-37-4 | |
Record name | 4-Hydroxy-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51498-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-pyridinesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051498374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-pyridinesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-pyridinesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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